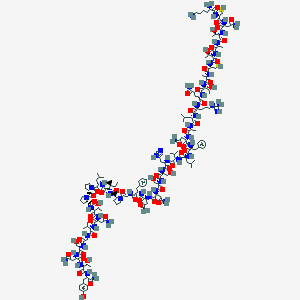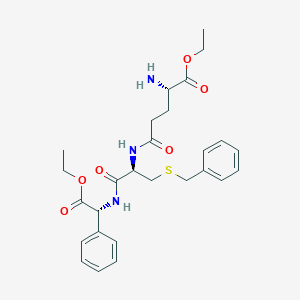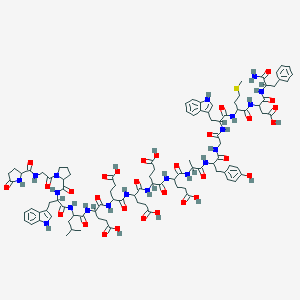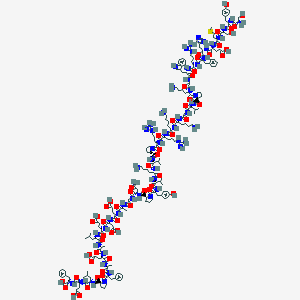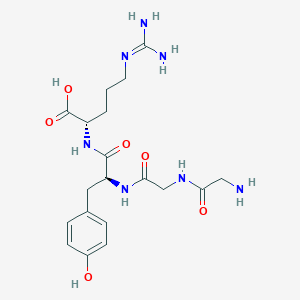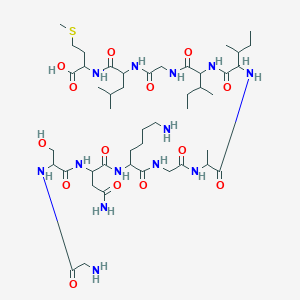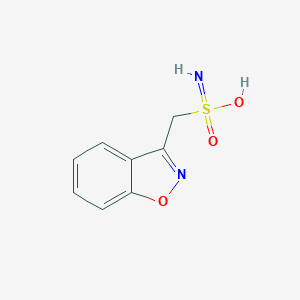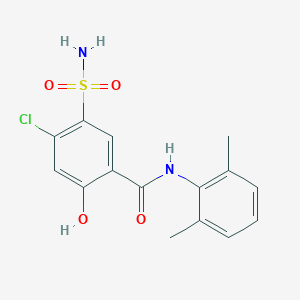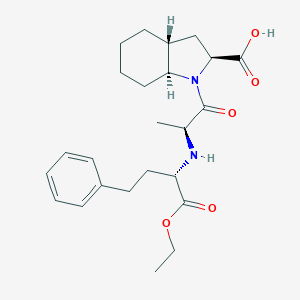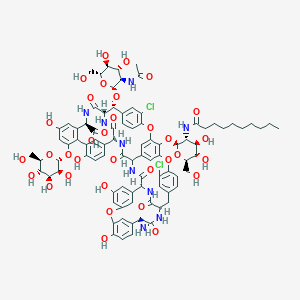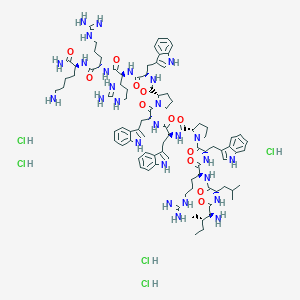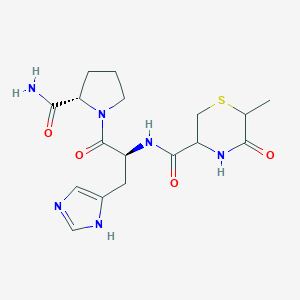
醋酸亮丙瑞林
描述
Leuprolide acetate is a synthetic nonapeptide analog of gonadotropin-releasing hormone (GnRH). It is widely used in the treatment of hormone-responsive cancers such as prostate cancer and breast cancer, as well as conditions like endometriosis, uterine fibroids, and central precocious puberty . By acting as a GnRH receptor agonist, leuprolide acetate effectively reduces the secretion of gonadotropins, leading to decreased levels of sex hormones such as testosterone and estradiol .
作用机制
Target of Action
Leuprolide acetate, also known as Leuprorelin acetate, is a synthetic 9-residue peptide analogue of gonadotropin-releasing hormone (GnRH) . The primary target of Leuprolide is the GnRH receptor (GnRHR) . This receptor plays a crucial role in the regulation of both gonadotropin hormone and sex steroid levels .
Mode of Action
Leuprolide acetate acts as a GnRH receptor superagonist . Initially, it binds to the GnRH receptor and stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) . With continuous administration, leuprolide acetate leads to downregulation of these hormones . This is due to the desensitization of the GnRH receptors, which results in a significant decrease in sex steroid levels .
Biochemical Pathways
The primary biochemical pathway affected by Leuprolide acetate is the hypothalamic-pituitary-gonadal (HPG) axis . By acting as a GnRH receptor superagonist, Leuprolide acetate disrupts the normal pulsatile release of gonadotropins (LH and FSH), leading to an initial surge followed by a significant decrease in their levels . This, in turn, leads to a decrease in the production of sex steroids such as testosterone and estradiol .
Pharmacokinetics
Leuprolide acetate has a circulating half-life of approximately three hours . It is administered via subcutaneous or intramuscular injection . The pharmacokinetic profile of Leuprolide could be well-described by a 4-step release curve . Leuprolide levels were detectable 14 days longer after injection of the test formulations as compared to the reference products .
Result of Action
The primary result of Leuprolide acetate’s action is the significant downregulation of sex steroid levels . This downregulation is primarily responsible for the clinical efficacy of Leuprolide acetate in diverse conditions, including advanced prostate cancer, endometriosis, and central precocious puberty .
Action Environment
The action of Leuprolide acetate can be influenced by various environmental factors. For instance, the formulation of Leuprolide acetate can affect its release and absorption . Additionally, patient-specific factors such as age, gender, and health status can also influence the drug’s action, efficacy, and stability .
科学研究应用
Leuprolide acetate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its effects on hormone regulation and receptor interactions.
Medicine: Extensively used in clinical research for treating hormone-responsive cancers and other hormonal disorders.
Industry: Utilized in the development of sustained-release formulations and drug delivery systems
生化分析
Biochemical Properties
Leuprolide acetate contains a single D-amino acid (D-leucyl) residue, which helps to increase its circulating half-life from three to four minutes to approximately three hours . As a GnRH mimic, Leuprolide acetate is capable of binding to the GnRH receptor (GnRHR) and inducing downstream modulation of both gonadotropin hormone and sex steroid levels .
Cellular Effects
Leuprolide acetate’s primary cellular effect is the significant downregulation of sex steroid levels . This downregulation is primarily responsible for the clinical efficacy of Leuprolide acetate in diverse conditions, including advanced prostate cancer, endometriosis, and central precocious puberty .
Molecular Mechanism
Leuprolide acetate works by decreasing the amount of certain hormones in the body . It suppresses gonadotrope secretion of luteinizing hormone and follicle-stimulating hormone that subsequently suppresses gonadal sex steroid production .
Temporal Effects in Laboratory Settings
In vitro release of Leuprolide acetate at 37 °C from formulations was sustained for up to 126 days . In the pharmacokinetic study, the plasma Leuprolide acetate concentration remained at approximately 0.1 ng/mL for up to 98 days .
Dosage Effects in Animal Models
Leuprolide acetate has been used extensively in exotic and avian species . In exotic animal practice, this compound is primarily used to manage adrenal gland disease in ferrets and excessive egg laying in psittacines .
Metabolic Pathways
Leuprolide acetate is a synthetic analogue of GnRH and its metabolic pathways involve the suppression of gonadotrope secretion of luteinizing hormone and follicle-stimulating hormone .
Subcellular Localization
As a synthetic analogue of GnRH, it is expected to interact with GnRH receptors which are typically located on the cell surface .
准备方法
Synthetic Routes and Reaction Conditions: Leuprolide acetate is synthesized through solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:
Attachment of the first amino acid: to a solid resin.
Sequential addition of protected amino acids: using coupling reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Deprotection and cleavage: of the peptide from the resin using trifluoroacetic acid (TFA).
Industrial Production Methods: In industrial settings, leuprolide acetate is often produced using large-scale SPPS. The peptide is then purified using high-performance liquid chromatography (HPLC) and lyophilized to obtain the final product .
化学反应分析
Types of Reactions: Leuprolide acetate undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse the oxidation of methionine residues.
Substitution: Substitution reactions can occur at the amino acid side chains, particularly at the lysine and arginine residues.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various nucleophiles under mild conditions.
Major Products:
Oxidation: Methionine sulfoxide.
Reduction: Restored methionine residues.
Substitution: Modified peptide chains with altered side chains.
相似化合物的比较
Leuprolide acetate is often compared with other GnRH analogs such as:
Goserelin: Another GnRH agonist used for similar indications but with different administration routes and dosing schedules.
Triptorelin: Similar in function but may have different pharmacokinetic properties.
Nafarelin: Used primarily for endometriosis and central precocious puberty, with a nasal spray administration route.
Uniqueness: Leuprolide acetate is unique in its widespread use and availability in various formulations, including depot injections that provide sustained release over several months .
属性
CAS 编号 |
74381-53-6 |
|---|---|
分子式 |
C61H88N16O14 |
分子量 |
1269.4 g/mol |
IUPAC 名称 |
acetic acid;N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[5-(diaminomethylideneamino)-1-[(2R)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C59H84N16O12.C2H4O2/c1-6-63-57(86)48-14-10-22-75(48)58(87)41(13-9-21-64-59(60)61)68-51(80)42(23-32(2)3)69-52(81)43(24-33(4)5)70-53(82)44(25-34-15-17-37(77)18-16-34)71-56(85)47(30-76)74-54(83)45(26-35-28-65-39-12-8-7-11-38(35)39)72-55(84)46(27-36-29-62-31-66-36)73-50(79)40-19-20-49(78)67-40;1-2(3)4/h7-8,11-12,15-18,28-29,31-33,40-48,65,76-77H,6,9-10,13-14,19-27,30H2,1-5H3,(H,62,66)(H,63,86)(H,67,78)(H,68,80)(H,69,81)(H,70,82)(H,71,85)(H,72,84)(H,73,79)(H,74,83)(H4,60,61,64);1H3,(H,3,4)/t40?,41?,42-,43+,44-,45+,46+,47+,48-;/m1./s1 |
InChI 键 |
RGLRXNKKBLIBQS-LSTPZILBSA-N |
SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O |
手性 SMILES |
CCNC(=O)[C@H]1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O |
规范 SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O |
外观 |
Solid powder |
| As a LH-RH (GnRH) analog, leuprolide may be used in the treatment of hormone-responsive cancers such as prostate cancer or breast cancer, estrogen-dependent conditions (such as endometriosis or uterine fibroids), to treat precocious puberty, and to control ovarian stimulation in In Vitro Fertilization (IVF). | |
沸点 |
1720.5ºC at 760 mmHg |
颜色/形态 |
Fluffy solid |
熔点 |
150-155ºC |
| 74381-53-6 53714-56-0 |
|
Pictograms |
Health Hazard |
纯度 |
>98% (or refer to the Certificate of Analysis) |
相关CAS编号 |
53714-56-0 (Parent) |
序列 |
Pyr-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO, not in water |
来源 |
Synthetic |
同义词 |
A 43818 A-43818 A43818 Acetate, Leuprolide Enantone Leuprolide Leuprolide Acetate Leuprolide Monoacetate Leuprolide, (DL-Leu)-Isomer Leuprolide, (L-Leu)-Isomer Leuprorelin Lupron Monoacetate, Leuprolide TAP 144 TAP-144 TAP144 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of leuprolide acetate?
A1: Unfortunately, the provided research articles do not explicitly state the molecular formula and weight of leuprolide acetate. For precise information, please refer to reputable chemical databases or the manufacturer's documentation.
Q2: Is there any information available on the spectroscopic data of leuprolide acetate within the provided research?
A2: The provided research articles do not delve into the spectroscopic characterization of leuprolide acetate. To access such data, consult relevant spectroscopic databases or publications focused on the compound's analytical chemistry.
Q3: How does the manufacturing process influence the properties of leuprolide acetate microspheres?
A3: Research indicates that manufacturing parameters significantly affect the characteristics of leuprolide acetate microspheres, such as particle size, porosity, and drug release profiles. [] For instance, the addition of salts during the solvent extraction process can alter the microsphere's porosity and particle size, impacting its burst release percentage. []
Q4: How is leuprolide acetate administered, and what is its typical duration of action?
A4: Leuprolide acetate is available in various formulations, including short-acting daily injections and long-acting depot injections administered intramuscularly. [, ] Depot formulations, such as the 3-month and 6-month formulations, provide sustained release, reducing the frequency of injections. [, ]
Q5: What are the common clinical applications of leuprolide acetate?
A5: Leuprolide acetate is widely used in treating conditions such as prostate cancer, endometriosis, uterine fibroids, and central precocious puberty. [] It is also employed in assisted reproductive technologies like in vitro fertilization. [, ]
Q6: Are there any reports of serious adverse reactions to leuprolide acetate?
A6: While generally considered safe, rare cases of anaphylaxis following leuprolide acetate depot injections have been reported in humans and animals. [, ]
Q7: Are there any ongoing efforts to improve the delivery of leuprolide acetate?
A7: Research is continually exploring novel drug delivery systems for leuprolide acetate, aiming to improve patient compliance and reduce side effects. One area of focus is the development of biodegradable microspheres for sustained drug release, potentially enabling less frequent dosing and improved efficacy. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


